REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH:6]([C:14](OCC)=[O:15])[CH2:7][CH2:8][C:9](OCC)=[O:10])C.[BH4-].[Na+].CO.Cl>C(O)(C)(C)C>[OH:15][CH2:14][CH:6]([CH2:7][CH2:8][CH2:9][OH:10])[CH2:5][CH2:4][OH:3] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(CCC(=O)OCC)C(=O)OCC)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a further 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with ethanol (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with ethanol (60 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CCO)CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |